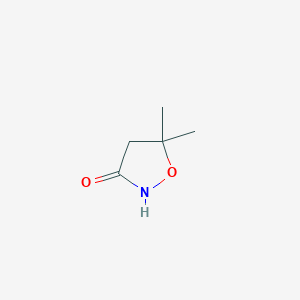

5,5-dimethylisoxazolidin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethyl-1,2-oxazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-5(2)3-4(7)6-8-5/h3H2,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZYXGPGJLIZKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474835 | |

| Record name | 3-Isoxazolidinone, 5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62243-00-9 | |

| Record name | 3-Isoxazolidinone, 5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategies for 5,5 Dimethylisoxazolidin 3 One and Its Derivatives

Foundational Synthetic Routes to the Isoxazolidinone Core

The construction of the isoxazolidinone ring system can be achieved through several foundational multi-step approaches, which often involve the formation of a key intermediate followed by a cyclization step.

Multi-Step Synthesis Approaches

Multi-step synthesis provides a reliable, albeit often lengthy, pathway to the isoxazolidinone core. These routes offer flexibility in introducing various substituents onto the heterocyclic ring. A documented approach for the synthesis of 4,4-dimethylisoxazolidin-3-one, a constitutional isomer of the target compound, illustrates this principle and can be adapted. For instance, the synthesis can commence from 3-chloropivaloyl chloride. mdpi.com This process involves an initial amidation reaction with hydroxylamine (B1172632), followed by a base-mediated intramolecular cyclization to yield the desired isoxazolidinone ring. mdpi.com

A more detailed multi-step synthesis has been reported for derivatives of 4,4-dimethylisoxazolidin-3-one, which are structurally related to the herbicide Clomazone (B1669216). thieme-connect.com This pathway begins with the readily available starting material, methyl acetoacetate (B1235776). The key steps in this sequence are outlined below:

Dimethylation: The α-carbon of methyl acetoacetate is dimethylated. thieme-connect.com

Reduction: The ketone is reduced to a secondary alcohol. thieme-connect.com

Dehydration and Hydrolysis: The alcohol is dehydrated to form an alkene, and the ester is subsequently hydrolyzed to yield 2,2-dimethyl-3-butenoic acid. thieme-connect.com

Acyl Chloride Formation: The carboxylic acid is converted to its corresponding acyl chloride using an agent like thionyl chloride. thieme-connect.com

Hydroxamic Acid Formation: The acyl chloride is reacted with a suitable N-substituted hydroxylamine derivative to form an N-alkenylhydroxamic acid. thieme-connect.com

Halocyclization: The final step involves an intramolecular halocyclization of the N-alkenylhydroxamic acid using a halogenating agent such as N-bromosuccinimide (NBS) or iodine monochloride (ICl) to afford the 2-alkyl-4,4-dimethyl-5-halomethylisoxazolidin-3-one product in excellent yields. thieme-connect.com

This multi-step approach demonstrates the utility of classical organic transformations to build the isoxazolidinone scaffold with specific substitution patterns. thieme-connect.com Another established route involves reacting 3-halogen-substituted carboxylic acid chlorides with hydroxylamine. This forms a hydroxamic acid intermediate which, after isolation, is cyclized in a separate step using a base to form the isoxazolidin-3-one (B181425) ring. google.com For example, chlorpivalic acid chloride can be converted to 4,4-dimethyl-isoxazolin-3-one via its hydroxamic acid intermediate. google.com The cyclization of β-keto hydroxamic acids also represents a viable pathway to related isoxazolol structures. nih.gov

| Starting Material | Key Intermediates | Final Product Type | Reference |

|---|---|---|---|

| 3-Chloropivaloyl chloride | Hydroxamic acid derivative | 4,4-Dimethylisoxazolidin-3-one | mdpi.com |

| Methyl acetoacetate | N-Alkyl-2,2-dimethyl-3-butenohydroxamic acid | 2-Alkyl-4,4-dimethyl-5-halomethylisoxazolidin-3-one | thieme-connect.com |

| 3-Halogen-substituted carboxylic acid chloride | Hydroxamic acid | Isoxazolidin-3-one | google.com |

Cyanogen (B1215507) Chloride and Hydroxylamine-Based Methods

Synthetic methods that utilize cyanogen chloride and hydroxylamine for the direct construction of the 5,5-dimethylisoxazolidin-3-one ring are not extensively documented in the scientific literature. While cyanogen chloride is a known reagent in organic synthesis, often used as a precursor for sulfonyl cyanides or in the formation of heterocycles like cyanuric chloride, its specific application in this context is not a standard or commonly reported procedure. researchgate.net Similarly, hydroxylamine is a fundamental building block for isoxazolidines, typically by reacting with carbonyl compounds or through cyclization of its derivatives. nih.govmdpi.com The theoretical reaction between cyanogen chloride and a hydroxylamine derivative to form an intermediate that could lead to the isoxazolidinone core remains a subject for synthetic exploration rather than an established methodology.

[3+2]-Dipolar Cycloaddition Reactions in Isoxazolidinone Synthesis

The 1,3-dipolar cycloaddition (1,3-DC) reaction, also known as the Huisgen cycloaddition, stands as a powerful and highly convergent method for constructing five-membered heterocyclic rings like isoxazolidines. mdpi.comresearchgate.net This reaction class is characterized by its high stereospecificity and efficiency. researchgate.net

[3][4]-Dipolar Cycloaddition Reactions in Isoxazolidinone Synthesis

Nitrone-Olefin Cycloadditions for Isoxazolidine (B1194047) Formation

A prominent subclass of 1,3-dipolar cycloadditions is the reaction between a nitrone (acting as the 1,3-dipole) and an alkene or alkyne (the dipolarophile). researchgate.net This concerted, pericyclic reaction forms an isoxazolidine ring by creating a new C-C and a new C-O bond in a single step. researchgate.net The versatility of this method allows for the synthesis of a wide array of substituted isoxazolidines by varying the substituents on both the nitrone and the alkene. researchgate.net The resulting isoxazolidine can then be further functionalized. The labile N-O bond within the isoxazolidine ring is particularly useful, as it can be cleaved under mild reducing conditions to generate valuable 1,3-aminoalcohols.

To synthesize an isoxazolidin-3-one structure via this route, the carbonyl group must be introduced either from the starting materials or by subsequent oxidation. One strategy involves using a dipolarophile that contains a masked or precursor carbonyl function. Alternatively, the cycloaddition can be performed on a simple alkene, followed by oxidation at the C-3 position of the isoxazolidine ring, though this can present challenges in selectivity.

Regioselectivity and Stereoselectivity in 5,5-Dimethylisoxazolidine Synthesis via [3+2]-DC

The outcome of the nitrone-olefin cycloaddition is governed by principles of regioselectivity and stereoselectivity. Regioselectivity refers to the orientation of the dipole relative to the dipolarophile, determining which of the two possible regioisomers is formed (e.g., a 4-substituted vs. a 5-substituted isoxazolidine). Stereoselectivity pertains to the three-dimensional arrangement of the substituents in the product, often described in terms of endo or exo approaches in the transition state. researchgate.net

The regiochemical outcome of the nitrone-olefin cycloaddition is highly dependent on the electronic nature of the substituents on the alkene. This can be rationalized using Frontier Molecular Orbital (FMO) theory. The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

For the synthesis of 5,5-dimethylisoxazolidine-3-one , the required dipolarophile is a 1,1-disubstituted alkene, such as isobutylene (B52900) or a derivative thereof. In the case of cycloadditions involving electron-rich alkenes (those bearing electron-donating groups like alkyl substituents), the dominant orbital interaction is between the HOMO of the alkene (dipolarophile) and the LUMO of the nitrone (dipole).

The HOMO of an alkene like isobutylene has its largest orbital coefficient on the terminal methylene (B1212753) carbon (C1). The LUMO of the nitrone has its largest coefficient on the oxygen atom. The FMO theory predicts that the new bonds will form between the atoms with the largest coefficients, thus favoring the formation of the 5,5-disubstituted isoxazolidine regioisomer. This high degree of regiocontrol makes the nitrone-olefin cycloaddition a particularly effective strategy for synthesizing 5,5-dialkylisoxazolidines. Conversely, when the alkene bears electron-withdrawing groups, the dominant interaction shifts to the HOMO of the nitrone and the LUMO of the alkene, leading preferentially to the 4-substituted regioisomer.

| Alkene Substituent (R) | Electronic Nature | Dominant FMO Interaction | Major Regioisomer | Reference |

|---|---|---|---|---|

| Alkyl (e.g., -CH₃) | Electron-Donating | HOMO(alkene) - LUMO(nitrone) | 5-Substituted | |

| Aryl | Electron-Donating/Neutral | HOMO(alkene) - LUMO(nitrone) | 5-Substituted | |

| Ester (-CO₂R) | Electron-Withdrawing | HOMO(nitrone) - LUMO(alkene) | 4-Substituted | |

| Nitrile (-CN) | Electron-Withdrawing | HOMO(nitrone) - LUMO(alkene) | 4-Substituted |

The "Cyclopropylidene Effect" in Nitrone [3+2] Dipolar Cycloadditions

The [3+2] dipolar cycloaddition of nitrones with alkenes is a fundamental method for constructing the isoxazolidine ring system. A noteworthy phenomenon in this reaction is the "cyclopropylidene effect," which influences the regioselectivity of the cycloaddition. nih.govnih.gov

Computational studies using density functional theory (DFT) have shed light on the regioselectivity of the 1,3-dipolar cycloaddition between nitrones and methylenecyclopropane (B1220202) (MCP). nih.govnih.gov These studies reveal that electrostatic interactions play a crucial role in determining the reaction's regioselectivity. The electronic nature of substituents on the alkene (whether electron-donating or withdrawing) dictates the polarization of the double bond, which in turn influences its interaction with the nitrone and the orientation of the approach. researchgate.net

In the case of the 1,3-dipolar cycloaddition of a nitrone with isobutene, a single regioisomer, the 5,5-dimethyl-substituted isoxazolidine, is typically formed. acs.org Computational analysis indicates that the reaction path leading to the 5,5-disubstituted product is kinetically favored. acs.orgresearchgate.net This preference is attributed to the charge distribution and the orientation of the alkene's dipole moment. acs.org However, when methylenecyclopropane is used as the dipolarophile, the reaction often lacks high regioselectivity, suggesting a "cyclopropylidene effect" is at play. acs.org This effect is thought to arise from the unique electronic properties and strain of the cyclopropylidene moiety, which alters the typical regiochemical outcome observed with other 1,1-disubstituted alkenes. nih.govacs.org

The understanding of this effect is crucial for designing synthetic routes that can control the regioselectivity of the cycloaddition to obtain the desired isoxazolidine isomers.

Optimization of [3+2] Dipolar Cycloaddition Parameters and Catalyst Systems

The efficiency and selectivity of [3+2] dipolar cycloadditions for the synthesis of isoxazolidin-3-ones can be significantly enhanced through the optimization of reaction parameters and the use of catalyst systems. psu.edu

Catalyst Systems:

A variety of chiral metal-containing complexes have been explored as catalysts to achieve high enantioselectivity in these reactions. psu.edu For instance, a bidentate bis(imine)–Cu(II)triflate complex has been successfully employed in the asymmetric 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. This reaction proceeds at room temperature in aqueous ethanol, a green solvent, highlighting the move towards more environmentally benign synthetic protocols. psu.edu The proposed mechanism involves the coordination of the copper catalyst to the dipolarophile, which activates it for the cycloaddition with the in-situ generated nitrone. psu.edu

Organocatalysis has also emerged as a powerful tool. Chiral imidazolidinone salts have been shown to catalyze the highly enantioselective 1,3-dipolar cycloaddition of nitrones with α,β-unsaturated aldehydes. psu.edu The catalytic effect is attributed to the reversible formation of an iminium ion, which activates the α,β-unsaturated aldehyde towards the cycloaddition. psu.edu

Reaction Parameters:

The choice of solvent, temperature, and the nature of the reactants all play a critical role in the outcome of the cycloaddition. The use of green solvents like water and fluorinated alcohols has been shown to improve reaction rates and selectivity in some cases. frontiersin.org For example, using 2,2,2-trifluoroethanol (B45653) as a solvent can lead to the formation of a single regioisomer in higher yields and shorter reaction times compared to conventional organic solvents. frontiersin.org

The introduction of functional groups on the nitrone or the dipolarophile can also dramatically affect the regio- and stereoselectivity of the cycloaddition. mdpi.com Careful optimization of these parameters is essential for the development of efficient and selective syntheses of isoxazolidin-3-one derivatives.

Table 1: Examples of Catalyst Systems for [3+2] Dipolar Cycloadditions

| Catalyst System | Dipolarophile | Nitrone | Solvent | Key Features |

| Bidentate bis(imine)–Cu(II)triflate complex | Electron-deficient dipolarophiles | Stabilized nitrones | Aqueous ethanol | Green solvent, room temperature, high enantioselectivity. psu.edu |

| Chiral imidazolidinone salts | α,β-Unsaturated aldehydes | Various nitrones | Organic solvents | Metal-free, high enantioselectivity. psu.edu |

| Tetraarylphosphonium supported chiral imidazolidinones | α,β-Unsaturated aldehydes | Various nitrones | Not specified | Enantioselective synthesis of isoxazolidines. mdpi.com |

Alternative Cyclization and Ring-Forming Strategies

Beyond dipolar cycloadditions, several alternative strategies have been developed for the synthesis of the isoxazolidin-3-one ring system.

The intramolecular cyclization of unsaturated hydroxylamines provides a complementary approach to isoxazolidine synthesis. uni-duesseldorf.de These reactions can be promoted by electrophiles or transition metal catalysts, particularly palladium. uni-duesseldorf.desemanticscholar.org

Electrophilic Cyclization:

Electrophilic cyclization involves the reaction of an unsaturated hydroxylamine with an electrophilic reagent. This strategy has been shown to be a powerful tool for the synthesis of various carbo- and heterocyclic structures. researchgate.net The reactions are often efficient, clean, and proceed under mild conditions, tolerating a wide range of functional groups. researchgate.net For instance, the reaction of 2-alkyn-1-one O-methyl oximes with electrophiles like ICl, I₂, Br₂, or PhSeBr can yield 3,5-disubstituted 4-halo(seleno)isoxazoles in good to excellent yields. organic-chemistry.org

Palladium-Mediated Cyclization:

Palladium catalysts are effective in promoting the cyclization of unsaturated hydroxylamines. semanticscholar.org For example, an efficient palladium-catalyzed enantioselective carboamination of N-Boc-O-homoallyl-hydroxylamines with aryl or alkenyl bromides has been developed to produce various substituted isoxazolidines in good yields and with high enantioselectivity (up to 97% ee). semanticscholar.org This method features mild reaction conditions and a broad substrate scope. semanticscholar.org The choice of ligand is crucial, with newly identified phosphine (B1218219) ligands bearing specific ortho-substituents being responsible for the high yield and enantioselectivity. semanticscholar.org

The condensation of β-dicarbonyl compounds with hydroxylamine offers another route to isoxazole (B147169) and isoxazolidinone derivatives. The reaction conditions can be tuned to favor the formation of different isomers. For example, the condensation of a ketoester with hydroxylamine hydrochloride in a sodium acetate (B1210297) solution can afford a stable oxime intermediate. mdpi.com Subsequent heating of this oxime can lead to cyclization and the formation of a spiro-isoxazolidinone derivative. mdpi.com

The reaction of α,β-unsaturated carbonyl compounds with hydroxylamine can be complex and may yield a variety of products. aalto.fi However, under controlled conditions, it can be a viable method for the synthesis of 2-isoxazolines. aalto.fi

A synthetic approach involving the amidation of an acyl chloride followed by intramolecular cyclization can also be employed to construct the isoxazolidin-3-one ring. This strategy provides a way to introduce diversity at the nitrogen atom of the heterocycle. A practical method for the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles and their 2,1-benzisoxazolone precursors starts from readily available methyl 2-nitrobenzoates. researchgate.net The key steps involve the partial reduction of the nitro group to a hydroxylamine, followed by base-mediated cyclization to form the benzisoxazol-3(1H)-one. researchgate.net

Derivatization Strategies for this compound Analogs

The derivatization of the this compound scaffold is crucial for exploring the structure-activity relationships of its analogs and for developing new compounds with specific properties.

One common strategy involves the modification of substituents at various positions of the isoxazolidine ring. For example, palladium-catalyzed cross-coupling reactions can be used to introduce a wide range of aryl and alkyl groups. organic-chemistry.org

Another approach is the N-alkylation or N-arylation of the isoxazolidin-3-one nitrogen. This can be achieved under basic conditions, allowing for the introduction of a variety of substituents. researchgate.net For instance, N-protected trisubstituted isoxazolidines can be obtained through a one-pot reaction sequence involving halocyclization and subsequent protection with benzoyl chloride. uni-duesseldorf.de

Furthermore, derivatization can be achieved through reactions involving the carbonyl group. For example, reduction of the carbonyl group can lead to the corresponding isoxazolidine.

The development of efficient and versatile derivatization methods is essential for generating libraries of this compound analogs for screening in various applications.

Nucleophilic Substitution Reactions on the Isoxazolidinone Scaffold

Nucleophilic substitution reactions represent a fundamental approach for the elaboration of the this compound scaffold. These reactions typically involve the displacement of a leaving group on a substituent attached to the nitrogen atom of the isoxazolidinone ring by a nucleophile.

A notable example of this strategy is the nucleophilic substitution on an N-alkylated derivative of this compound. In a documented synthesis, 4,4-dimethylisoxazolidin-3-one is first N-alkylated with 1,3-dibromopropane (B121459) in the presence of sodium hydride (NaH) to yield an N-(3-bromopropyl) intermediate. mdpi.com This intermediate then serves as a substrate for a subsequent nucleophilic substitution reaction. mdpi.com The bromine atom acts as a leaving group and can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the terminus of the propyl chain.

For instance, a Michaelis–Becker reaction can be employed, where the brominated intermediate reacts with diethyl phosphite (B83602) to introduce a phosphonate (B1237965) group. mdpi.com This two-step sequence, involving an initial N-alkylation followed by nucleophilic substitution, provides a versatile route to functionalized this compound derivatives.

| Substrate | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| N-(3-bromopropyl)-4,4-dimethylisoxazolidin-3-one | Diethyl phosphite | Diethyl (3-(4,4-dimethyl-3-oxoisoxazolidin-2-yl)propyl)phosphonate | Michaelis–Becker reaction | mdpi.com |

Functionalization Utilizing Baylis-Hillman Adducts

The Baylis-Hillman reaction is a powerful carbon-carbon bond-forming reaction that provides highly functionalized molecules, which can serve as versatile starting materials for the synthesis of complex structures. The adducts obtained from this reaction have been successfully utilized in the synthesis of novel derivatives of 4,4-dimethylisoxazolidin-3-one. researchgate.netresearchgate.net

This strategy typically involves the use of Baylis-Hillman adducts, which are allylic alcohols, as precursors. These adducts can be transformed into derivatives containing the 4,4-dimethylisoxazolidin-3-one moiety. For example, five novel 4,4-dimethylisoxazolidin-3-one derivatives were designed and synthesized starting from Baylis-Hillman adducts. researchgate.net The structures of these compounds were confirmed by IR, 1H NMR, and elemental analysis. researchgate.net

This approach highlights the utility of Baylis-Hillman adducts as flexible building blocks for introducing structural diversity into the 4,4-dimethylisoxazolidin-3-one scaffold, leading to the development of new compounds with potential biological activities. researchgate.netresearchgate.net

| Starting Material Type | Resulting Derivative Class | Key Transformation | Reference |

|---|---|---|---|

| Baylis-Hillman Adducts | Novel 4,4-dimethylisoxazolidin-3-one derivatives | Multi-step synthesis involving the incorporation of the isoxazolidinone ring | researchgate.netresearchgate.net |

Ring Rearrangement and Expansion Reactions

Ring rearrangement and expansion reactions offer another avenue for the structural modification of heterocyclic systems, including isoxazolidinones. While specific examples of ring rearrangement or expansion directly involving the this compound ring are not extensively documented in the reviewed literature, the inherent reactivity of the isoxazolidine core suggests the potential for such transformations.

The isoxazolidine ring system is known to undergo various rearrangements, often initiated by the cleavage of the weak N-O bond. clockss.org For instance, the ring-opening of 4-isoxazolines can lead to the formation of enamino derivatives and α,β-enones, demonstrating the susceptibility of the isoxazole framework to rearrangement. clockss.org

Furthermore, ring expansion reactions of other small-ring heterocycles can lead to the formation of isoxazolidinones. A notable example is the ring-opening of N-alkylaziridine-2-carboxylates by N-hydroxylamine anions to afford 4-alkylamino isoxazolidin-3-ones. scispace.comresearchgate.net This type of reaction, where a three-membered ring expands to a five-membered ring, underscores the thermodynamic stability that can drive such rearrangements. The general principles of ring expansion are often governed by the relief of ring strain and the formation of a more stable carbocation intermediate. chemistrysteps.com

Mechanistic Insights and Theoretical Investigations of 5,5 Dimethylisoxazolidin 3 One Chemistry

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly methods rooted in quantum mechanics, serves as a powerful tool for investigating the intricate mechanisms of reactions involving isoxazolidinone systems. fu-berlin.de These approaches allow for the characterization of transient structures like transition states and the mapping of potential energy surfaces, which are often inaccessible through experimental means alone. fu-berlin.de

Density Functional Theory (DFT) has become a central method for studying the mechanisms of organic reactions, including those that form the 5,5-dimethylisoxazolidin-3-one core. fu-berlin.demdpi.com DFT calculations are instrumental in locating and characterizing the stationary points (reactants, products, intermediates, and transition states) on a potential energy surface, thereby outlining the most plausible reaction pathways. fu-berlin.deijcce.ac.ir By calculating the energy of transition structures, it is possible to determine activation barriers, which directly relate to reaction kinetics and help explain why certain products are formed over others. fu-berlin.deacs.org

A primary route to the 5,5-dimethylisoxazolidine ring system is the [3+2] dipolar cycloaddition (1,3-DC) reaction between a nitrone (the 1,3-dipole) and an alkene, known as a dipolarophile. acs.orgwikipedia.org Specifically, the reaction of a nitrone with isobutene yields the 5,5-dimethyl-substituted isoxazolidine (B1194047). acs.orgunifi.it Computational studies have meticulously modeled this process to understand its selectivity. acs.orgnih.gov

The cycloaddition of a nitrone to an unsymmetrical alkene like isobutene can theoretically produce two different regioisomers: the 5,5-dimethylisoxazolidine or the 4,4-dimethylisoxazolidine. researchgate.net Experimentally, the reaction exhibits high regioselectivity, almost exclusively yielding the 5,5-dimethyl product. acs.orgunifi.it

DFT calculations have successfully rationalized this observation. By modeling the two possible reaction pathways (orientation 'a' leading to the 5,5-disubstituted product and orientation 'b' leading to the 4,4-disubstituted product), researchers have compared the activation energies (ΔE) of the corresponding transition states. The calculations consistently show that the transition state for orientation 'a' is significantly lower in energy than that for orientation 'b'. unifi.it This kinetic preference strongly favors the formation of the 5,5-dimethylisoxazolidine isomer, in complete agreement with experimental results. acs.orgunifi.it The stereoselectivity of these reactions, which relates to the 3D arrangement of atoms, can also be predicted by analyzing the various transition state structures leading to different stereoisomers. nih.govnih.gov

| Pathway | Product | Activation Energy (kJ/mol) | Relative Stability (kJ/mol) |

|---|---|---|---|

| Orientation a | 5,5-Dimethylisoxazolidine | Lower (Favored) | More Stable |

| Orientation b | 4,4-Dimethylisoxazolidine | Higher (Disfavored) | Less Stable |

This table illustrates the computationally determined preference for the formation of the 5,5-dimethyl regioisomer based on lower activation energy and greater product stability, as described in computational studies. unifi.it

The regioselectivity of the 1,3-dipolar cycloaddition is fundamentally governed by electronic and electrostatic interactions between the dipole (nitrone) and the dipolarophile (alkene). acs.org DFT calculations allow for a detailed analysis of the electronic structure of the reactants, including charge distribution, dipole moments, and electrostatic potential (ESP). acs.org

In the case of isobutene, the two methyl groups are electron-donating, which polarizes the double bond. acs.org The analysis of ESP atomic charges reveals that the carbon atom bearing the two methyl groups (which becomes C5 in the product) is more positively charged. acs.orgnih.gov The reaction mechanism is favored when the negatively charged oxygen of the nitrone attacks this more electropositive carbon of the alkene. nih.gov This alignment, corresponding to orientation 'a', leads directly to the 5,5-dimethyl product. The charge distribution and the orientation of the alkene's dipole moment justify the kinetic preference for this isomer. acs.orgnih.gov

| Factor | Observation from DFT Calculations | Consequence |

|---|---|---|

| Electron Donating Groups (EDG) | Two methyl groups on isobutene increase electron density of the double bond. | Polarizes the C=C bond. |

| Electrostatic Potential (ESP) Charges | The dimethyl-substituted carbon (CA) is positively charged (e.g., +0.237). | Favors attack by the negatively charged nitrone oxygen. acs.orgnih.gov |

| Dipole Moment | The alkene's dipole moment is oriented toward the dimethyl group. | Favors a specific structural arrangement (orientation 'a') between reactants. researchgate.net |

This table summarizes the electronic effects, determined through computational analysis, that control the regioselective formation of 5,5-dimethylisoxazolidine. acs.orgnih.govresearchgate.net

The isoxazolidinone ring is not planar and can adopt several different conformations, often described as "envelope" or "twist" forms. unicamp.br Conformational analysis involves identifying these stable three-dimensional shapes and the energy barriers for converting between them. unicamp.brbigchem.eu The presence of substituents on the ring dramatically influences the conformational landscape.

For this compound, the gem-dimethyl group at the C5 position introduces significant steric constraints. This substitution disfavors conformations where these large methyl groups would be forced into close proximity with other atoms on the ring (a phenomenon analogous to A-strain in cyclohexanes). imperial.ac.ukutdallas.edu Consequently, the ring is likely to adopt a limited set of puckered conformations that minimize these steric clashes. Mapping the potential energy surface reveals the lowest energy (most stable) conformations and the pathways for ring-flipping or pseudorotation, providing insight into the molecule's dynamic behavior. ijcce.ac.ir

Conceptual DFT provides a framework for predicting chemical reactivity using various indices derived from the electron density. researchgate.net These global reactivity parameters, such as electronic chemical potential, hardness, and electrophilicity index, can quantify the propensity of a molecule to participate in a reaction. For cycloaddition reactions, analyzing the flow of electron density between the reactants is crucial. nih.gov

Studies on related cycloadditions show that the global electron density transfer (GEDT) at the transition state can indicate the polar nature of a reaction. nih.gov Furthermore, local reactivity descriptors like Fukui functions or Parr functions can be calculated to predict which specific atoms within a molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net These tools have been successfully used to explain the regioselectivity of cycloaddition processes, corroborating the results from transition state analysis. researchgate.net

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition State Analysis

Advanced Reaction Mechanism Studies

Beyond the initial formation via cycloaddition, isoxazolidine rings can undergo further transformations. Theoretical studies have also been applied to understand the mechanisms of these subsequent reactions. For instance, the Brandi-Guarna rearrangement, a thermal reaction of 5-spirocyclopropane isoxazolidines, has been investigated using computational methods. nih.govunifi.it This type of study, which explores the thermal rearrangement of the isoxazolidine core to form different heterocyclic products, represents a more advanced mechanistic investigation into the compound's broader chemical behavior. unifi.it These computational models help to interpret experimental outcomes, such as the formation of side products or the lack of expected regioselectivity in certain complex reactions. unifi.it

Thermic Ring Contraction Processes of Isoxazolidine Rings

The isoxazolidine ring, characterized by a labile N-O bond, is susceptible to various transformations, including thermally induced ring contractions. researchgate.net This reactivity is a cornerstone of its utility as a versatile synthetic intermediate. While specific studies on the thermic ring contraction of this compound are not extensively detailed in the provided results, the general principles governing isoxazolidine thermolysis can be inferred.

Thermal decomposition of heterocyclic compounds often involves the homolytic cleavage of the weakest bond. chemrxiv.org In the isoxazolidine ring, the N-O bond is inherently weak and prone to cleavage under thermal stress. This initial bond scission can lead to a cascade of rearrangements, culminating in a more stable, contracted ring system. For instance, the thermic ring contraction of isoxazolidines has been a key step in the total synthesis of complex natural products like (±)-Gelsemoxonine, showcasing the reaction's significance in accessing intricate molecular architectures. researchgate.net The substituents on the isoxazolidine ring play a crucial role in directing the course of these rearrangements and influencing the stability of the resulting products.

The general mechanism for the thermal decomposition of similar heterocyclic systems often involves the following stages:

Initiation: Homolytic cleavage of the weakest bond, in this case, the N-O bond.

Propagation: A series of bond cleavages and formations, often involving radical intermediates.

Termination: Formation of stable final products.

The specific products of the thermic decomposition of this compound would depend on the precise conditions and the subsequent reaction pathways of the initially formed diradical species.

N-OH-Oxazoline to Isoxazolidinone Rearrangements (e.g., in Siderophore Biosynthesis)

A significant mechanistic pathway involving isoxazolidinone structures is the non-enzymatic rearrangement of N-OH-oxazoline precursors. This transformation is particularly relevant in the biosynthesis of certain siderophores, which are iron-chelating molecules produced by bacteria. nih.govresearchgate.netacs.org

In the biosynthesis of siderophores like pseudomonine (B1214346) and acinetobactin (B221850), a key intermediate is an N-OH-oxazoline derivative. nih.govebi.ac.uk This intermediate undergoes a spontaneous intramolecular rearrangement to form the more thermodynamically stable isoxazolidinone ring. nih.govresearchgate.net This rearrangement has been shown to be a crucial step in the diversification of siderophore structures. nih.gov

The proposed mechanism for this rearrangement involves the nucleophilic attack of the hydroxylamino oxygen onto the electrophilic carbon of the oxazoline (B21484) ring, leading to the formation of the five-membered isoxazolidinone ring. The rate of this rearrangement can be influenced by the electronic properties of the substituents on the aromatic ring connected to the oxazoline moiety. nih.gov

Key Findings in Siderophore Biosynthesis:

The structure of the siderophore acinetobactin was revised from an oxazoline to an isoxazolidinone based on the observation of this spontaneous rearrangement. nih.govresearchgate.net

The pseudomonine synthetase enzyme assembly line is capable of producing various siderophores, and the final isoxazolidinone structure arises from the non-enzymatic rearrangement of an initially formed oxazoline product. nih.govacs.org

The stability of the related thiazoline (B8809763) ring in other siderophores, like anguibactin, is attributed to the lower electrophilicity of the Cβ of the thiazoline ring compared to the oxazoline ring, thus preventing a similar rearrangement. nih.gov

This N-OH-oxazoline to isoxazolidinone rearrangement underscores the inherent reactivity of these systems and their biological importance.

Investigation of Radical Chemistry Involving Isoxazolidine Systems

The involvement of radical intermediates is a key aspect of isoxazolidine chemistry. The weak N-O bond can be cleaved homolytically not just by heat, but also through photoredox catalysis or by reacting with other radical species. acs.orgbeilstein-journals.org

Nitrogen-centered radicals, in particular, have broad applications in organic synthesis for the functionalization of sp2 systems. acs.org While direct studies on the radical chemistry of this compound are not detailed, the general reactivity of isoxazolidine and related systems provides valuable insights.

Generation and Reactivity of Related Radicals:

Iminoxyl Radicals: These radicals, derived from oximes, are precursors to isoxazolines through intramolecular cyclization. The unpaired electron is delocalized between the oxygen and nitrogen atoms, allowing for the formation of either C-O or C-N bonds. beilstein-journals.org

Sulfonamidyl Radicals: These can undergo 5-exo cyclization to form isoxazolidines. acs.org

Copper-Mediated Radical Annulation: Alkenes can react with α-nitrobenzyl bromides in the presence of a copper salt to form 2-isoxazoline N-oxides through a proposed radical-polar crossover pathway. acs.org

These examples highlight that the isoxazolidine ring system can be both a product of radical reactions and a potential source of radicals through N-O bond cleavage. The specific radical chemistry of this compound would be influenced by the presence of the gem-dimethyl group at the 5-position, which could affect the stability of adjacent radical centers.

Catalytic Methodologies in Isoxazolidinone Transformations

Catalysis offers powerful tools for the selective transformation of isoxazolidinones into valuable chemical entities, such as β-amino acids.

Iridium-Catalyzed Fragmentation/Cyclization Reactions

Iridium catalysts have emerged as effective mediators for the fragmentation and cyclization of isoxazoline (B3343090) derivatives, which are structurally related to isoxazolidinones. A heterogeneous iridium complex has been shown to catalyze the N-O bond cleavage and subsequent rearrangement/cyclization of 2,3-dihydroisoxazoles with alkenes. nih.gov This methodology provides access to a variety of substituted pyrrolidines, pyrroles, and carbazoles. nih.gov The iridium catalyst in these reactions can play a dual role, acting as both a photoredox catalyst to initiate radical reactions and a transition metal catalyst to facilitate the final cyclization and aromatization steps. rsc.org

While this specific example does not involve this compound, it demonstrates the potential of iridium catalysis to cleave the N-O bond and orchestrate complex cyclization cascades. Such strategies could potentially be adapted for isoxazolidinone substrates.

Catalytic Hydrogenation for Beta-Amino Acid Synthesis from Isoxazolidinones

A significant application of isoxazolidinones is their use as precursors for the synthesis of β-amino acids. google.comnih.govjst.go.jp Catalytic hydrogenation is a key method for the reductive cleavage of the N-O bond in the isoxazolidinone ring to yield the corresponding β-amino acid. google.comrsc.org

This transformation is highly valuable as β-amino acids are important structural motifs in biologically active compounds and are known to confer unique properties to peptides. rsc.org The general process involves the hydrogenation of a substituted isoxazolidin-5-one, which leads to the opening of the ring and the formation of the β-amino acid. google.com

Examples of Catalytic Hydrogenation of Isoxazolidinones:

| Isoxazolidinone Precursor | Catalyst | Product | Reference |

| 2-benzyl-3-unsubstituted-4-substituted-isoxazolidin-5-ones | Not specified | β-amino acid | google.com |

| Purified α-substituted isoxazolidinones | Not specified | Enantiomerically pure Fmoc-β2-amino acids | nih.gov |

| N-protected isoxazolidin-5-one derivatives | Pd-catalysis | N-protected β2,2-amino acid | rsc.org |

This method provides a reliable and scalable route to a variety of β-amino acids, including those with quaternary stereocenters, which are challenging to synthesize by other means. nih.govrsc.org The specific stereochemistry of the starting isoxazolidinone can be translated to the final β-amino acid product, making this a powerful tool in asymmetric synthesis. nih.gov

Structure Activity Relationships and Applications of 5,5 Dimethylisoxazolidin 3 One Derivatives

Medicinal Chemistry Perspectives: Isoxazolidinones as Bioactive Scaffolds

The isoxazolidine (B1194047) ring is a key building block in medicinal chemistry, often synthesized through 1,3-dipolar cycloaddition. mdpi.com This scaffold's utility stems from its ability to serve as a versatile intermediate for creating complex molecules with diverse biological activities. nih.gov While general isoxazolidinone and oxazolidinone derivatives have been widely investigated, specific data on 5,5-dimethylisoxazolidin-3-one as a bioactive scaffold is not present in the available literature. nih.govnih.gov

Exploration of Antibacterial and Antimicrobial Activities

The antibacterial potential of isoxazolidinone and the related oxazolidinone class of compounds is well-documented, with linezolid (B1675486) being a notable example of an oxazolidinone antibiotic. researchgate.net Research in this area often focuses on the design and synthesis of novel derivatives to combat multidrug-resistant bacteria. nih.govnih.gov

Design and Synthesis of Isoxazolidinone-Based Antibacterial Agents

The general approach to developing new antibacterial agents from these scaffolds involves modifying substituents on the core ring structure to enhance potency and pharmacokinetic properties. nih.govresearchgate.net However, specific synthetic schemes and antibacterial evaluations for derivatives of this compound are not described in the surveyed scientific literature.

Targeting 1-Deoxy-D-xylulose 5-Phosphate Reductoisomerase (DXR) Pathways

The 1-deoxy-D-xylulose 5-phosphate (DXP) reductoisomerase (DXR) is a crucial enzyme in the non-mevalonate pathway of isoprenoid biosynthesis in many pathogens, making it an attractive target for novel antibacterial drugs. nih.gov While there is extensive research on inhibitors of DXR, there is no specific mention of this compound derivatives being investigated for this purpose.

Functional Group Compatibility within Siderophore Scaffolds for Biological Efficacy

Siderophores are iron-chelating compounds secreted by microorganisms, and their unique uptake mechanisms can be exploited for targeted drug delivery in a "Trojan Horse" strategy. nih.govnih.gov The isoxazolidinone scaffold has been identified in some siderophores like acinetobactin (B221850). nih.gov This indicates the potential for incorporating isoxazolidinone-type structures into siderophore-based drug conjugates. However, the compatibility and efficacy of this compound within such scaffolds have not been reported.

Investigations into Anticancer Properties of Isoxazolidinone Analogs

Various isoxazolidine and isoxazoline (B3343090) derivatives have been synthesized and evaluated for their anticancer activities against a range of human cancer cell lines. nih.govpharmacophorejournal.com These studies often explore how different substitutions on the heterocyclic ring influence cytotoxicity and the mechanism of action. nih.gov Despite the promising anticancer potential of the broader isoxazolidinone class, there is no available research specifically detailing the anticancer properties of this compound analogs.

Role as Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidase (MAO) enzymes are important targets in the treatment of neurological disorders, and certain oxazolidinone derivatives have been identified as MAO inhibitors. mdpi.comgoogle.com The structural features of the oxazolidinone ring can be tailored to achieve selective inhibition of MAO-A or MAO-B. mdpi.comnih.gov The potential for this compound derivatives to act as MAO inhibitors remains an unexplored area, with no specific studies found in the literature.

Mimicry of Biological Scaffolds (e.g., Nucleosides, Carbohydrates, Amino Acids, Steroids)

The isoxazolidine ring, including the this compound core, serves as a valuable framework for creating mimics of essential biological molecules. This mimicry is crucial for designing therapeutic agents and molecular probes.

Nucleoside and Nucleotide Analogues : The isoxazolidine structure can replace the furanose ring of natural nucleosides. researchgate.net These "isoxazolidinyl nucleoside analogues" are synthesized to explore potential antiviral and anticancer agents. researchgate.net For instance, homonucleoside analogues with a (5-methoxycarbonyl)isoxazolidine framework have been synthesized through 1,3-dipolar cycloaddition of nitrones derived from nucleobases with methyl acrylate. researchgate.net The stable, conformationally constrained isoxazolidine ring allows for the precise positioning of nucleobases, mimicking the structure of natural nucleosides and enabling interaction with biological targets like enzymes involved in nucleic acid synthesis. researchgate.netresearchgate.net

Amino Acid Mimics : The oxazolidinone core, a related structure, is integral to creating amino acid derivatives. researchgate.net Specifically, amino-acid-derived oxazolidin-5-ones have been identified as stable markers for the formation of Schiff bases in glycation reactions. researchgate.netmdpi.com While direct mimicry of amino acids by this compound is less commonly cited, the broader isoxazole (B147169) and oxazolidinone families are recognized for their ability to incorporate both amino and carboxylic acid functionalities, classifying them as non-proteinogenic amino acids. mdpi.com This allows their incorporation into peptide chains to create novel structures with modified properties. mdpi.com

Development of Peptidomimetics and Foldamers Utilizing Isoxazolidinone Units

Peptidomimetics are compounds that mimic the structure and function of peptides, while foldamers are artificial molecules designed to fold into specific, stable conformations. researchgate.net Both are critical areas in drug discovery, often overcoming the limitations of natural peptides, such as poor stability and bioavailability.

The isoxazolidinone unit provides a rigid scaffold that can induce specific secondary structures like helices and turns when incorporated into oligomers. researchgate.netnih.gov This conformational control is a key requirement for creating effective foldamers. researchgate.net For example, foldamers containing oxazolidin-2-one units have been synthesized where the nitrogen atom of one unit is coupled to the carboxylic acid of the next, creating an imido-type linkage. This linkage enforces a trans conformation, forcing the oligomer to adopt an ordered, folded structure. researchgate.net

The development of peptidomimetics using these scaffolds aims to replicate the "hot spots" of protein-protein interactions (PPIs). researcher.life By presenting side chains in a spatially defined manner similar to a natural peptide, these molecules can act as inhibitors or modulators of PPIs, which are implicated in numerous diseases. mdpi.com The constrained nature of the isoxazolidinone ring helps in pre-organizing the molecule for binding to its target, a desirable trait in rational drug design. nih.gov

| Feature | Description | Reference |

| Structural Mimicry | Isoxazolidine ring replaces the furanose in nucleosides. | researchgate.netresearchgate.net |

| Conformational Control | The rigid scaffold induces defined secondary structures (helices, turns) in oligomers. | researchgate.netnih.gov |

| Application | Development of antiviral/anticancer agents, peptidomimetics, and foldamers to modulate protein-protein interactions. | researchgate.netresearcher.lifemdpi.com |

Agrochemical Applications: Herbicidal Activity and Mechanism of Action

Derivatives of this compound are highly significant in agriculture, forming the chemical basis for a class of potent herbicides.

Design and Synthesis of Herbicidal 4,4-Dimethylisoxazolidin-3-one Derivatives

The numbering of the isoxazolidinone ring can vary, with the herbicidal derivatives often referred to as 4,4-dimethylisoxazolidin-3-ones. A prominent example is Clomazone (B1669216), 2-(2-chlorobenzyl)-4,4-dimethylisoxazolidin-3-one, which serves as a template for designing new herbicides. researchgate.net The synthesis of these compounds often starts from 4,4-dimethyl-3-isoxazolidinone, which is a key intermediate. google.cominnospk.com This intermediate can be N-alkylated with a substituted benzyl (B1604629) halide in the presence of a base to yield the final herbicidal product. google.com Novel derivatives have been synthesized using Baylis-Hillman adducts as starting materials to create compounds with high efficacy. researchgate.net

Inhibition of Key Plant Biosynthesis Pathways (e.g., MEP and Carotenoid Pathways)

Herbicides based on the isoxazolidinone structure primarily act by inhibiting pigment biosynthesis in plants. umn.edu This leads to a characteristic bleaching or whitening of the plant foliage, as the chlorophyll (B73375) is left unprotected from photooxidation and is subsequently destroyed. unl.eduucanr.edu

The specific target is the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is responsible for the synthesis of isoprenoids in plastids. nih.govresearchgate.net Isoprenoids are precursors to vital molecules, including carotenoids. researchgate.net Research indicates that Clomazone itself is a pro-herbicide. nih.gov Inside the plant, it is metabolized into an active form, 5-ketoclomazone, which inhibits the enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS or DOXP synthase). nih.govucanr.edunih.gov This enzyme catalyzes the first committed step of the MEP pathway. nih.gov By blocking this pathway, the synthesis of carotenoids is halted. unl.eduresearchgate.net Without carotenoids to dissipate excess light energy, reactive oxygen species are generated, leading to membrane damage, chlorophyll destruction, and ultimately, plant death. unl.edupressbooks.pub

| Herbicide Class | Target Enzyme/Pathway | Mechanism of Action | Resulting Symptom |

| Isoxazolidinones (e.g., Clomazone) | 1-deoxy-D-xylulose 5-phosphate synthase (DXS) in the MEP pathway. nih.govucanr.edu | Indirectly inhibits carotenoid biosynthesis by blocking the production of isoprenoid precursors. unl.edunih.gov | Bleaching of foliage due to photooxidation of chlorophyll. umn.eduucanr.edu |

| Pyridiazinones (e.g., Norflurazon) | Phytoene (B131915) desaturase (PDS). ucanr.edupressbooks.pub | Directly blocks a key enzyme in the carotenoid biosynthesis pathway. unl.edupressbooks.pub | Bleaching of foliage. unl.edu |

| Triketones/Isoxazoles | 4-hydroxyphenylpyruvate dioxygenase (HPPD). umn.eduucanr.edu | Indirectly inhibits carotenoid synthesis by depleting plastoquinone, a necessary cofactor for phytoene desaturase. unl.eduucanr.edu | Bleaching of foliage. ucanr.eduucanr.edu |

Structure-Activity Relationship Studies for Enhanced Herbicidal Efficacy and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the performance of these herbicides. Research has shown that the nature and position of substituents on the benzyl ring attached to the nitrogen atom significantly influence herbicidal activity. researchgate.netmdpi.com For example, compounds with dichloro-substituted phenyl rings, such as 2-(2,4-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone, exhibit potent herbicidal effects. google.comnih.gov

SAR studies explore how modifications to the core structure affect factors like uptake by the plant, translocation, metabolism, and binding affinity to the target enzyme. nih.govresearchgate.net The goal is to design molecules with increased efficacy against a broad spectrum of weeds while ensuring selectivity and safety for crops like corn, wheat, and sorghum. mdpi.comgoogle.com For instance, the conversion of a 5-acetylaminomethyl moiety on a related oxazolidinone structure to other functional groups was found to greatly affect antibacterial activity, highlighting the importance of substituents at this position. nih.gov Similar principles apply to herbicidal derivatives, where modifications are made to enhance potency and control the spectrum of activity. researchgate.netbeilstein-journals.org

Applications in Organic Synthesis as Versatile Building Blocks

Beyond its direct applications in bioactive compounds, the this compound ring is a valuable and versatile building block in organic synthesis. innospk.com Its heterocyclic structure contains multiple reactive sites that can be manipulated to create more complex molecules. beilstein-journals.orgbeilstein-archives.org

The N-O bond within the isoxazolidine ring is relatively weak and can be cleaved under reductive conditions, opening the ring to yield γ-amino alcohol derivatives. This transformation is a powerful tool for synthesizing complex natural products and pharmaceuticals. The isoxazolidinone scaffold can be used to introduce specific stereochemistry, which is then transferred to the final product. Polyketone compounds, for example, are powerful building blocks for synthesizing a variety of organic functional materials. nih.gov Similarly, the functional groups on the isoxazolidinone ring—the carbonyl group, the N-H bond (in the parent compound), and the C-H bonds—can be selectively modified, making it a key starting material for a range of chemical transformations. google.comwhiterose.ac.uk This versatility allows chemists to use it as a foundational piece in multi-step syntheses, leading to diverse molecular architectures. beilstein-journals.orgresearchgate.net

Intermediate in the Synthesis of Complex Organic Compounds

The isoxazolidine ring system, including derivatives of this compound, serves as a versatile and influential building block in modern organic synthesis. These heterocycles are frequently utilized as multipurpose intermediates for creating a diverse array of complex organic molecules, including bioactive compounds and natural products. nih.gov Their utility stems from the inherent reactivity of the isoxazolidine ring, which can undergo several selective transformations such as ring-opening, nucleophilic substitution, and reduction. nih.gov

The strategic placement of functional groups on the isoxazolidine scaffold allows for targeted chemical modifications. For instance, research on (pyrazolylcarbonyl)isoxazolidines has shown that the molecule possesses two primary reactive sites: the N-O bond of the isoxazolidine ring and the exocyclic carbonyl group. nih.gov This duality enables chemists to selectively target one site over the other by choosing appropriate reagents and reaction conditions. This selective reactivity is a challenging but powerful tool for generating molecular diversity from a common precursor. nih.gov

One of the key transformations is the reductive ring-opening of the isoxazolidine core, which cleaves the relatively weak N-O bond to yield highly functionalized acyclic structures like β-alkamines. nih.gov This method provides a stereocontrolled route to valuable synthons that are not easily accessible through other means. Furthermore, isoxazolidine derivatives can be modified through nucleophilic substitution reactions, for example with Grignard reagents, to introduce new carbon-carbon bonds and build more complex molecular architectures. nih.gov The ability to perform these transformations under mild conditions and with high conversion rates underscores the value of isoxazolidine derivatives as foundational intermediates in synthetic organic chemistry. nih.gov

Table 1: Examples of Transformations of Isoxazolidine Intermediates

Precursors for Pyrrole (B145914) Derivatives

While not a direct, single-step conversion, isoxazolidin-3-one (B181425) derivatives can be envisioned as precursors for the synthesis of highly substituted pyrroles. The most established and versatile method for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. A plausible, albeit multi-step, synthetic pathway could transform the this compound scaffold into a suitable 1,4-dicarbonyl intermediate.

This hypothetical transformation would likely begin with the reductive cleavage of the N-O bond of the isoxazolidin-3-one ring. This key step, typically achieved through catalytic hydrogenation, would yield a γ-amino alcohol. Subsequent functional group manipulations would be required to convert this intermediate into the target 1,4-dicarbonyl compound. This could involve protection of the amine, oxidation of the alcohol to a carbonyl group, and further steps to introduce the second carbonyl functionality at the appropriate position.

Once the 1,4-dicarbonyl precursor is obtained, the final ring-closure to the pyrrole would be accomplished via the Paal-Knorr condensation with a desired amine. This reaction is generally efficient and can be catalyzed by various Brønsted or Lewis acids. Although this pathway requires several steps, it illustrates the potential of using the isoxazolidinone framework as a starting point for accessing other important heterocyclic systems like pyrroles, leveraging the rich chemistry of both ring systems.

Table 2: Proposed Multi-Step Synthesis of Pyrroles from Isoxazolidin-3-one

Conversion to Beta-Amino Acids

Isoxazolidin-3-one and its analogs are valuable precursors for the synthesis of β-amino acids, which are important structural motifs in natural products and pharmaceutical agents. google.comnih.gov The conversion is achieved through the reductive cleavage of the N-O bond within the isoxazolidine ring, a transformation that can be accomplished with high efficiency and stereoselectivity. nih.govnih.gov

The most common method for this conversion is catalytic hydrogenation. google.com Using a suitable catalyst, such as palladium on carbon (Pd/C) or Raney nickel, the isoxazolidinone ring is opened under a hydrogen atmosphere to yield the corresponding β-amino acid. google.comresearchgate.net For example, 2-substituted-isoxazolidin-5-ones can be directly hydrogenated to produce β-amino acids. google.com This reaction is a cornerstone in the stereoselective preparation of this class of compounds, as the stereocenters established during the synthesis of the isoxazolidinone can be transferred to the final β-amino acid product. nih.gov

The versatility of this method allows for the synthesis of a wide variety of β-amino acid structures, including those with geminal substitution patterns which can be challenging to prepare using other synthetic routes. nih.gov The use of chiral isoxazolines as key intermediates provides a powerful strategy for accessing optically active β-amino acids with excellent selectivity. nih.govnih.gov This synthetic utility highlights the importance of isoxazolidinones as synthons for complex amino acids used in medicinal chemistry and drug design.

Table 3: Catalysts and Conditions for Conversion to Beta-Amino Acid Derivatives

Advanced Analytical and Spectroscopic Characterization of Isoxazolidinone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5,5-dimethylisoxazolidin-3-one (C₅H₉NO₂), ¹H NMR and ¹³C NMR analyses provide detailed information about its proton and carbon frameworks, respectively.

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule. The gem-dimethyl groups at the C5 position are chemically equivalent, resulting in a single, strong signal. The methylene (B1212753) protons at the C4 position are also equivalent and will produce another singlet. The proton attached to the nitrogen atom (N-H) will appear as a broad singlet, a characteristic often observed for exchangeable protons.

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 9.0 | Broad Singlet | 1H | N-H |

| ~ 2.5 | Singlet | 2H | -CH₂- (C4) |

| ~ 1.4 | Singlet | 6H | -C(CH₃)₂ (C5) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct signals are expected, one for each unique carbon atom. The most downfield signal corresponds to the carbonyl carbon (C=O) of the lactam ring due to its deshielding environment. The quaternary carbon at C5, bonded to two methyl groups and an oxygen atom, will appear further downfield than the methylene carbon at C4 and the methyl carbons.

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 175 | C=O (C3) |

| ~ 78 | -C(CH₃)₂ (C5) |

| ~ 45 | -CH₂- (C4) |

| ~ 25 | -C(CH₃)₂ (C5) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. A strong, sharp absorption band is expected for the carbonyl (C=O) stretching of the five-membered lactam ring. Another significant band corresponds to the N-H stretching vibration. The spectrum will also show absorptions for C-H stretching of the methyl and methylene groups, and C-O stretching.

Interactive Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3200 | N-H Stretch | Amide (Lactam) |

| 2970 - 2860 | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~ 1700 | C=O Stretch | Carbonyl (Lactam) |

| ~ 1250 | C-O Stretch | Ether-like |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound, as well as providing structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₅H₉NO₂, corresponding to a molecular weight of approximately 115.13 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 115.

The fragmentation of the molecular ion would likely proceed through several pathways, including the loss of a methyl radical (•CH₃) to form a fragment at m/z 100. Another common fragmentation could involve the cleavage of the isoxazolidinone ring, potentially leading to the loss of carbon monoxide (CO) or other small neutral molecules.

Interactive Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 115 | [C₅H₉NO₂]⁺ (Molecular Ion) |

| 100 | [M - CH₃]⁺ |

| 58 | [C₃H₈N]⁺ or [C₂H₄NO]⁺ |

| 43 | [C₃H₇]⁺ or [C₂H₅N]⁺ |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. uni-halle.denih.gov The ground state of this compound is a diamagnetic molecule with no unpaired electrons, and therefore, it is EPR-silent.

However, EPR spectroscopy could be a critical tool for characterizing radical species that might be generated from this compound under specific conditions, such as radiolysis, oxidation, or photolysis. researchgate.net For instance, the formation of a nitroxide radical through oxidation of the nitrogen atom would result in a characteristic EPR spectrum. This spectrum would be dominated by a triplet signal arising from the hyperfine coupling of the unpaired electron with the ¹⁴N nucleus (nuclear spin I = 1). The specific g-factor and hyperfine coupling constant (A_N) would provide insight into the electronic environment of the radical center. This technique is therefore valuable not for characterizing the parent compound itself, but for studying its reactivity and potential to form radical intermediates. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. This data is used to confirm the empirical and molecular formula. For this compound, with a molecular formula of C₅H₉NO₂, the theoretical elemental composition can be calculated based on its atomic masses. This analytical method serves as a final verification of the compound's purity and composition following its synthesis.

Interactive Table 5: Calculated Elemental Composition of this compound (C₅H₉NO₂)

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 115.13 | 52.16 |

| Hydrogen | H | 1.008 | 115.13 | 7.88 |

| Nitrogen | N | 14.01 | 115.13 | 12.17 |

| Oxygen | O | 16.00 | 115.13 | 27.79 |

Future Research Directions and Challenges in 5,5 Dimethylisoxazolidin 3 One Research

Development of Novel and Sustainable Synthetic Routes with High Atom Economy

A primary challenge in the broader application of 5,5-dimethylisoxazolidin-3-one derivatives lies in the development of synthetic methodologies that are both efficient and environmentally benign. Traditional synthetic routes often suffer from limitations such as the use of hazardous reagents, generation of significant waste, and low atom economy. Future research must prioritize the principles of green chemistry. ajrconline.org

Key objectives in this area include:

Minimizing Waste: The ideal synthetic process should prevent waste generation rather than treating it after formation. ajrconline.org

Maximizing Atom Economy: Synthetic methods should be designed to incorporate the maximum amount of all materials used in the process into the final product. ajrconline.org The concept of atom economy is a crucial metric for evaluating the efficiency of a chemical reaction.

| Metric | Description | Ideal Value |

| Atom Economy (%) | (Molecular Weight of desired product / Sum of Molecular Weights of all reactants) x 100 | 100% |

| E-Factor | Total weight of waste / Weight of product | 0 |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 |

| Reaction Mass Efficiency (RME) (%) | Mass of isolated product / Total mass of reactants | 100% |

Table 1: Key Green Chemistry Metrics for Sustainable Synthesis.

One promising approach is the use of deep eutectic solvents (DESs) as both catalysts and reaction media. rsc.orgresearchgate.net These solvents are biodegradable, have low toxicity, and can be reclaimed, offering a greener alternative to conventional organic solvents. researchgate.net For instance, a DES comprising a quaternary diammonium salt and urea (B33335) has been successfully used for the atom-economic synthesis of oxazolidinones from epoxides and isocyanates, achieving 100% atom economy. rsc.orgresearchgate.net Exploring similar [3+2] cycloaddition strategies for isoxazolidinones could prove highly fruitful. Furthermore, multicomponent reactions (MCRs) present an advanced tool for sustainable organic synthesis by combining multiple reactants in a single step, thereby reducing solvent usage and purification steps. rsc.org

Exploration of New Catalytic Transformations and Enantioselective Synthesis

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods for this compound derivatives is of paramount importance. Future research should focus on asymmetric catalysis to control the formation of specific stereoisomers.

Areas for exploration include:

Organocatalysis: Chiral phosphoric acids, such as (S)-TRIP-derived catalysts, have been successfully employed in the enantioselective synthesis of other heterocyclic scaffolds like fluorinated indolizidinone derivatives. nih.gov Applying similar organocatalytic strategies, such as intramolecular aza-Michael reactions, could yield highly enantioenriched isoxazolidinone products. nih.gov

Metal-based Catalysis: Transition metal catalysts, such as those based on Nickel(II), have been shown to effectively catalyze the 1,3-dipolar cycloaddition reactions used to form isoxazolidine (B1194047) rings with high regioselectivity and yield. nih.gov Further investigation into chiral Lewis acid catalysts could facilitate asymmetric variants of these crucial ring-forming reactions.

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. ajrconline.org Exploring enzymes for the kinetic resolution of racemic isoxazolidinones or for the asymmetric synthesis of key intermediates could provide a powerful and sustainable synthetic tool.

The functionalization of the core isoxazolidinone ring is another critical area. Developing novel catalytic methods to introduce diverse substituents at various positions on the ring will be essential for creating libraries of compounds for biological screening. nih.gov

Deeper Understanding of Structure-Activity Relationships through Advanced Computational Modeling and Artificial Intelligence

To accelerate the discovery of new bioactive derivatives of this compound, a deeper understanding of their structure-activity relationships (SAR) is crucial. Advanced computational modeling and artificial intelligence (AI) are poised to revolutionize this process.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that relates the chemical structure of a compound to its biological activity. mdpi.com By developing robust QSAR models, researchers can predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. mdpi.commdpi.com These models use molecular descriptors that encode topological, electronic, and structural features to predict properties like binding affinity or herbicidal activity. mdpi.com

Machine Learning (ML) and Artificial Intelligence (AI): AI and its subfield, machine learning, are becoming indispensable tools in drug discovery and materials science. nih.govmdpi.com ML algorithms can be trained on existing experimental data to identify complex patterns and correlations that are not apparent to human researchers. nih.govchemaxon.com This can be applied to:

Predicting physicochemical properties (solubility, toxicity, etc.). nih.gov

Identifying potential biological targets.

De novo design of novel molecular structures with desired properties.

The integration of AI can significantly shorten the design-make-test-analyze (DMTA) cycle, making the discovery process more efficient and cost-effective. chemaxon.com

| Computational Tool | Application in Isoxazolidinone Research | Potential Outcome |

| Molecular Docking | Predict the binding mode of derivatives within a target protein's active site. | Elucidation of key protein-ligand interactions. mdpi.com |

| QSAR | Develop predictive models for biological activity (e.g., herbicidal, therapeutic). | Prioritization of synthetic targets and lead optimization. mdpi.com |

| Machine Learning | Analyze large datasets to predict ADMET properties and identify novel scaffolds. | Faster identification of viable candidates with favorable profiles. nih.govmdpi.com |

| AI-driven De Novo Design | Generate novel isoxazolidinone structures with optimized properties. | Discovery of novel chemical matter beyond existing libraries. |

Table 2: Applications of Computational Tools in this compound Research.

Identification of Novel Biological Targets and Therapeutic Applications Beyond Current Scope

While the isoxazolidinone scaffold is known for certain biological activities, its full therapeutic potential is yet to be realized. The oxazolidinone class, for example, includes the antibiotic linezolid (B1675486), highlighting the potential of these five-membered rings in medicine. rsc.org Systematic screening of this compound derivatives against a wide range of biological targets is a critical future direction.

Potential therapeutic areas for exploration include:

Anticancer Agents: Many heterocyclic compounds, including thiazolidinone-isatin conjugates, have demonstrated potent anti-proliferative and apoptotic effects against cancer cell lines. mdpi.com Screening isoxazolidinone libraries against various cancer types could uncover new oncological drug candidates.

Anti-inflammatory Agents: Pyrazolin-5-one derivatives are well-known for their anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) isoenzymes. nih.gov Given the structural similarities, isoxazolidinones may exhibit similar or novel anti-inflammatory mechanisms.

Antimicrobial Agents: Beyond the established antibacterial action of oxazolidinones, there is potential for discovering derivatives with activity against other pathogens, including fungi and parasites. researchgate.net

Neurological Disorders: The versatility of heterocyclic scaffolds allows for the design of compounds that can cross the blood-brain barrier and interact with targets in the central nervous system.

The identification of specific molecular targets for any observed bioactivity will be crucial for mechanism-of-action studies and further lead optimization.

Design of Next-Generation Agrochemicals with Enhanced Environmental Profiles and Selectivity

The isoxazolidinone chemical class has already made its mark in the agrochemical industry with herbicides like clomazone (B1669216) and the more recent broclozone. chemrobotics.in Broclozone, specifically 2-[(2-bromo-4-chlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone, is structurally very similar to the core compound of interest, demonstrating the herbicidal potential of this scaffold. chemrobotics.in The challenge for future research is to design next-generation agrochemicals that are not only effective but also possess improved environmental and toxicological profiles.

Key research goals include:

Improved Environmental Degradation: An ideal agrochemical should persist in the soil long enough to be effective but then degrade into non-toxic substances to prevent accumulation and contamination of soil and water. mdpi.comnih.gov Understanding the biodegradation pathways of isoxazolidinone-based compounds is essential. nih.gov

Reduced Non-Target Effects: The impact on beneficial organisms, including soil microbes and insects, must be minimized. mdpi.com Future designs should aim for high target specificity to protect the broader ecosystem. nih.gov

Novel Modes of Action: With the rise of herbicide-resistant weeds, there is a constant need for new modes of action. Exploring how isoxazolidinone derivatives interact with different biological pathways in plants could lead to the discovery of herbicides that can overcome existing resistance mechanisms. nih.gov

Investigations into Emerging Material Science Applications of Isoxazolidinone Scaffolds

The application of heterocyclic scaffolds is expanding beyond medicine and agriculture into the realm of material science. The unique structural and electronic properties of the isoxazolidinone ring could be exploited for the development of novel materials.

Potential areas of investigation include:

Polymers and Advanced Materials: The isoxazolidinone moiety can be incorporated into polymer backbones or as pendant groups to create materials with unique thermal, mechanical, or optical properties.

Biomaterials and Tissue Engineering: Scaffolds are crucial for tissue engineering, providing structural support for cell growth. nih.gov Materials incorporating the isoxazolidinone structure could be designed for biocompatibility and controlled degradation. Furthermore, these scaffolds could be functionalized to deliver bioactive molecules to promote tissue regeneration. nih.govnih.gov

Organic Electronics: Heterocyclic compounds are often used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The electronic properties of isoxazolidinone derivatives could make them suitable candidates for such applications.

This frontier of research requires interdisciplinary collaboration between synthetic chemists, material scientists, and engineers to design and test these novel applications.

Q & A

Q. What are the standard synthetic routes for 5,5-dimethylisoxazolidin-3-one and its derivatives?

The compound is typically synthesized via cyclization reactions. For example, oxazolidinone derivatives can be prepared by refluxing precursors like propionyloxazolidin-2-one with organoboron reagents (e.g., 9-BBN-OTf) and aldehydes in dichloromethane. Key steps include catalytic use of N,N-diisopropylethylamine (DIPEA) and purification via flash silica chromatography . Optimization involves controlling reaction time (2–5 hours) and solvent polarity to improve yields (up to 78%) .

Q. How can researchers confirm the structural integrity of this compound derivatives?

Use a combination of spectroscopic methods:

- ¹H/¹³C NMR : Assign peaks based on characteristic signals (e.g., methyl groups at δ 1.30–1.32 ppm; carbonyl resonances at δ 177.1 ppm) .